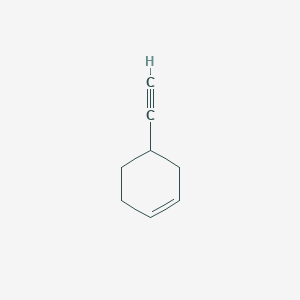
Cyclohexene, 4-ethynyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-ethynyl is an organic compound with the molecular formula C8H10 It is a derivative of cyclohexene, where an ethynyl group is attached to the fourth carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-ethynyl can be synthesized through various methods. One common approach involves the alkylation of cyclohexene with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to promote the coupling of cyclohexene with ethynyl-containing reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-ethynyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield cyclohexene derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Strong bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are used to deprotonate the ethynyl group.
Major Products Formed
Oxidation: Formation of cyclohexene-4-one or other carbonyl derivatives.
Reduction: Formation of cyclohexene derivatives with saturated side chains.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 4-ethynyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexene, 4-ethynyl involves its interaction with various molecular targets. The ethynyl group can participate in alkyne metathesis reactions, where it undergoes a metathesis reaction with another alkyne compound in the presence of a suitable catalyst . This reaction can lead to the formation of new carbon-carbon bonds, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparison with Similar Compounds
Cyclohexene, 4-ethynyl can be compared with other similar compounds such as:
Cyclohexene, 4-ethenyl: Similar structure but with an ethenyl group instead of an ethynyl group.
Cyclohexene, 4-vinyl: Another similar compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The ethynyl group allows for participation in a wider range of chemical reactions, including metathesis and coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
4-ethynylcyclohexene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,3-4,8H,5-7H2 |
InChI Key |
ATMSQOAHGUFOMY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















